Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester, also known as CAR-302,282, is a chemical compound with the molecular formula C20H23NO3 and a molar mass of approximately 313.397 g/mol. This compound is categorized as an anticholinergic deliriant drug and was developed in the 1960s under a contract for the U.S. Army at Edgewood Arsenal. It exhibits significant incapacitating effects, with an effective dose (ED50) of around 1.2 µg/kg and a duration of action lasting approximately 6 to 10 hours .
The synthesis of mandelic acid itself can occur through several pathways:
Mandelic acid and its derivatives exhibit various biological activities. The compound is known for its anticholinergic properties, which can lead to effects such as sedation and incapacitation. Its central nervous system effects are notable, contributing to its classification as a deliriant drug. Additionally, mandelic acid itself has antibacterial properties and has been historically used in treating urinary tract infections .
The synthesis of mandelic acid derivatives typically involves:
For alpha-(3-methylbut-1-yn-3-en-1-yl)-mandelic acid methyl ester specifically, methods may include coupling reactions that link the 3-methylbut-1-yn-3-enyl group to the mandelic acid structure .
The applications of mandelic acid derivatives are diverse:
Research on interaction studies involving mandelic acid derivatives often focuses on their pharmacokinetics and pharmacodynamics:
These interactions highlight the importance of understanding how such compounds behave in biological systems and their potential therapeutic applications .
Several compounds share structural similarities with mandelic acid derivatives. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Mandelic Acid | C6H5CH(OH)COOH | Found in various antibacterial formulations; used in cosmetics for skin treatments |
| Methyl Mandelate | C9H10O3 | Ester derivative commonly used as a chiral building block in organic synthesis |
| Cyclandelate | C17H20O2 | Antispasmodic agent; structurally related but has different therapeutic uses |
| Homatropine | C17H21NO3 | Anticholinergic agent; used primarily for dilating pupils but differs significantly in structure |
Mandelic acid, alpha-(3-methylbut-1-yn-3-en-1-yl)-, (1-methyl-1,2,3,6-tetrahydro-4-pyridyl)methyl ester stands out due to its potent incapacitating effects compared to other similar compounds that may not exhibit such strong central nervous system activity .